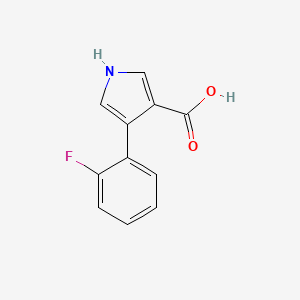

4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-6,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSXFYIOBIXUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst to form the intermediate 4-(2-fluorophenyl)-1H-pyrrole. This intermediate is then oxidized to introduce the carboxylic acid group at the 3-position.

Another approach involves the use of 2-fluorophenylhydrazine and ethyl acetoacetate as starting materials. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrrole ring. Subsequent oxidation and hydrolysis steps yield the desired 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid may involve large-scale reactions using similar synthetic routes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 4-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde.

Reduction: Formation of 4-(2-fluorophenyl)-1H-pyrrole-3-methanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s ability to bind to certain enzymes or receptors, leading to inhibition or activation of biological processes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Positional Isomers on the Phenyl Ring

4-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic Acid

- Structural Difference : Fluorine at the para-position (vs. ortho in the target compound).

- Higher molecular weight (205.19 vs. 205.18 for the target compound) due to identical substituents but different positions .

- Applications : Used in pharmaceutical research, though specific biological data are less documented compared to M-II .

4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid

- Structural Difference : Chlorine at the meta-position of the phenyl ring; carboxylic acid at pyrrole 2-position (vs. 3-position).

- Impact: Chlorine’s larger atomic size and electronegativity increase lipophilicity and may alter metabolic stability.

Halogenation Patterns

4-(2,4-Dichlorophenyl)-1H-pyrrole-3-carboxylic Acid

- Structural Difference : Two chlorine atoms at phenyl 2- and 4-positions.

- Impact: Increased lipophilicity (logP ~3.2 estimated) compared to the mono-fluorinated target compound (logP ~2.1). Potential toxicity concerns due to higher halogen content, as seen in safety data sheets .

Functional Group Modifications

4-(2-Hydroxyethyl)-1H-pyrrole-3-carboxylic Acid

- Structural Difference : Hydroxyethyl group replaces the 2-fluorophenyl moiety.

- Impact :

4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic Acid Methyl Ester

- Structural Difference : Methyl ester replaces the carboxylic acid; chlorine at phenyl 4-position.

Substituent Electronic Effects

4-(3-Methoxyphenyl)-1H-pyrrole-3-carboxylic Acid

Pharmacological and Metabolic Insights

- Ester Derivatives : Methyl esters (e.g., 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid methyl ester) are often intermediates in synthetic pathways, emphasizing their role in prodrug design .

Biologische Aktivität

4-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential as a drug candidate.

Chemical Structure

The compound features a pyrrole ring substituted with a 2-fluorophenyl group and a carboxylic acid functional group. Its structure is significant for its interaction with biological targets, influencing both its pharmacological properties and biological activity.

Biological Activity Overview

4-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid has been studied for various biological activities, including:

- Antimicrobial Activity : The compound exhibits promising antibacterial properties, particularly against drug-resistant strains of bacteria.

- Antitubercular Activity : It has shown effectiveness in inhibiting the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.

- Cytotoxicity : Studies indicate varying levels of cytotoxicity against human cell lines, making it essential to evaluate its safety profile.

The biological activity of 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid is primarily attributed to its ability to interfere with specific biochemical pathways in target organisms. For example, it has been identified as an inhibitor of the MmpL3 protein in M. tuberculosis, which plays a crucial role in mycolic acid biosynthesis. This inhibition leads to disrupted cell wall synthesis, ultimately resulting in bacterial death .

Antimicrobial Efficacy

Recent studies have evaluated the minimum inhibitory concentration (MIC) of 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 | |

| Escherichia coli | 12.5 | |

| Mycobacterium tuberculosis | <0.016 |

These findings indicate that the compound is particularly effective against M. tuberculosis, with a significantly lower MIC compared to traditional antibiotics.

Cytotoxicity Studies

Cytotoxicity assessments were performed on human cell lines to determine the safety profile of 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid. The results showed that:

- CC50 Values : The compound exhibited a CC50 (the concentration that inhibits cell growth by 50%) greater than 100 µM for most tested cell lines, indicating low toxicity .

- Comparative Toxicity : In comparison to control compounds known for their toxicity, such as auranofin (CC50 = 1.6 µM), 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid demonstrated a favorable safety profile .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Tuberculosis Treatment : A study focused on drug-resistant tuberculosis found that derivatives of pyrrole compounds, including 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid, displayed significant anti-TB activity with low cytotoxicity, suggesting their potential as new therapeutic agents .

- Antiviral Activity : Another investigation into pyrrole derivatives indicated that compounds similar to 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid could inhibit HIV-1 integrase activity, providing insights into their antiviral potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves condensation reactions between fluorophenyl precursors and pyrrole intermediates, followed by cyclization. For example, analogous compounds (e.g., pyrazole-carboxylic acids) are synthesized via Pd-catalyzed coupling or acid-catalyzed cyclization . Purity is ensured using techniques like high-performance liquid chromatography (HPLC) with >97% purity thresholds, as validated in NMR and LCMS analyses (e.g., δ 13.99 ppm for NH protons in DMSO-d6) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on and NMR to identify aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid groups (δ ~12–14 ppm for NH/OH). ESI-MS provides molecular weight validation (e.g., m/z 311.1 for related compounds), while X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : Solubility is typically tested in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers. Stability studies involve monitoring degradation via HPLC under varying pH (4–9) and temperature (4°C–40°C) conditions. For example, fluorophenyl-pyrrole derivatives show stability in DMSO at −20°C for >6 months .

Advanced Research Questions

Q. How can reaction yields for the synthesis of 4-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid be optimized?

- Methodological Answer : Optimization involves:

- Catalyst screening : Pd/Cu catalysts improve coupling efficiency in fluorophenyl intermediates .

- Solvent selection : Toluene or DMF enhances cyclization kinetics .

- Temperature control : Stepwise heating (e.g., 93–96°C for 17 hours) minimizes side reactions in acid hydrolysis steps .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. For example, NH protons in DMSO-d6 may appear broadened due to hydrogen bonding. Cross-validation with computational tools (e.g., DFT-based NMR prediction) resolves ambiguities. Comparative analysis with structurally related compounds (e.g., 3-methyl derivatives) is also critical .

Q. What strategies are effective in studying the biological activity of this compound, particularly in antimicrobial assays?

- Methodological Answer :

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Structure-activity relationships (SAR) : Modifying the fluorophenyl or carboxylic acid groups to assess impact on potency .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like cyclooxygenase-2 (COX-2). QSAR models prioritize substituents at the pyrrole 3-position for improved binding affinity. Free energy perturbation (FEP) simulations refine predictions for fluorophenyl derivatives .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities without compromising purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.